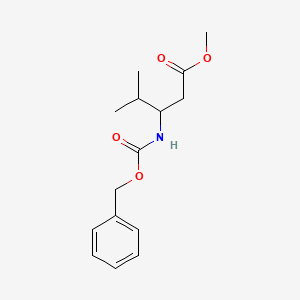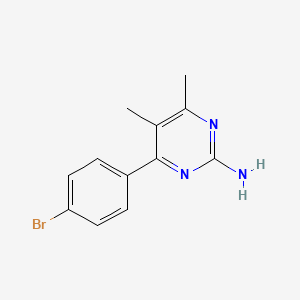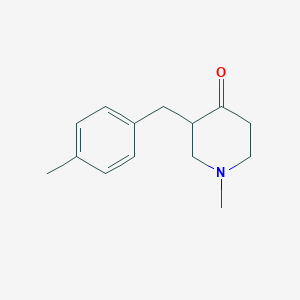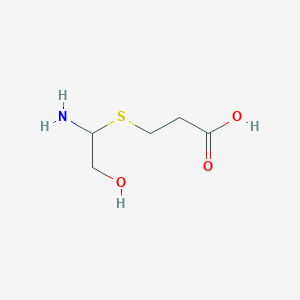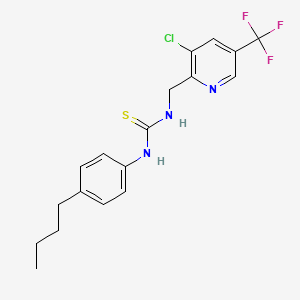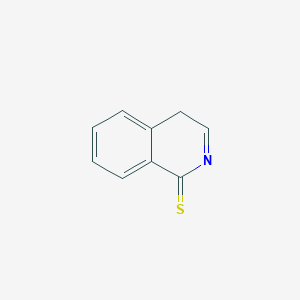
Isoquinoline-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-1(2H)-thione is a heterocyclic compound that contains a sulfur atom in place of the oxygen atom found in its oxygen analog, isoquinolin-1(2H)-one. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoquinoline-1(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thioamides with ortho-substituted benzyl halides under basic conditions. Another method includes the use of Lawesson’s reagent to convert isoquinolin-1(2H)-one to its thione analog .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to isoquinolin-1(2H)-one.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoquinolin-1(2H)-one.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and infections.
Mécanisme D'action
The mechanism of action of isoquinoline-1(2H)-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, altering their function and signaling pathways. These interactions contribute to its biological activities and therapeutic potential .
Comparaison Avec Des Composés Similaires
Isoquinolin-1(2H)-one: The oxygen analog of isoquinoline-1(2H)-thione.
Quinoline-1(2H)-thione: A structurally similar compound with a different ring system.
Thiochroman-4-one: Another sulfur-containing heterocycle with distinct properties.
Uniqueness: this compound is unique due to its sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen analog. This uniqueness makes it valuable in the development of new drugs and materials .
Propriétés
Formule moléculaire |
C9H7NS |
|---|---|
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
4H-isoquinoline-1-thione |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2 |
Clé InChI |
MKTABGSRMIVTTP-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC(=S)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
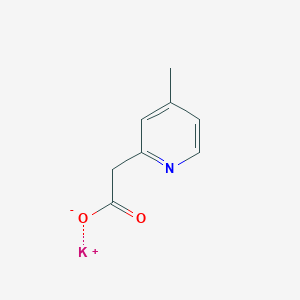

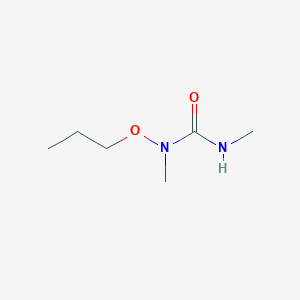
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
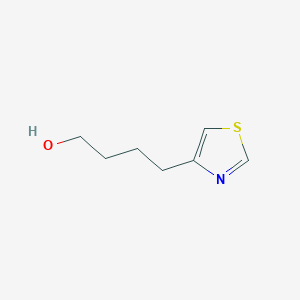
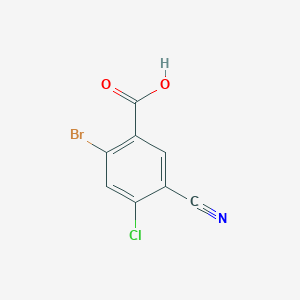
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
